1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one is a complex organic compound with a unique structure that includes two naphthalene rings connected by an ethyl group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one typically involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the ethylation of naphthalene to form 1-ethylnaphthalene.
Ether Formation: The next step is the formation of the ether linkage. This can be achieved by reacting 1-ethylnaphthalene with an appropriate ethylating agent in the presence of a base.
Final Assembly: The final step involves the coupling of the two naphthalene derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethylnaphthalene: A simpler derivative with only one naphthalene ring.
2-Ethylnaphthalene: Another isomer with the ethyl group on the second position of the naphthalene ring.
1,2-Diethylnaphthalene: Contains two ethyl groups on the naphthalene ring.
Uniqueness
1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one is unique due to its ether linkage connecting two naphthalene rings, which imparts distinct chemical and physical properties compared to its simpler analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
62681-46-3 |
---|---|
Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-ethyl-1-(1-ethylnaphthalen-2-yl)oxynaphthalen-2-one |
InChI |
InChI=1S/C24H22O2/c1-3-19-20-11-7-5-9-17(20)13-15-22(19)26-24(4-2)21-12-8-6-10-18(21)14-16-23(24)25/h5-16H,3-4H2,1-2H3 |
InChI Key |
XXSRXVCMYGGZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=CC=CC=C21)OC3(C(=O)C=CC4=CC=CC=C43)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.